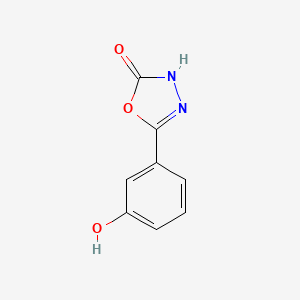

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one

Description

Properties

IUPAC Name |

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-6-3-1-2-5(4-6)7-9-10-8(12)13-7/h1-4,11H,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZLWIAYXICTBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NNC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 3-Hydroxybenzoic Acid Hydrazide with Potassium Butyl Xanthate

Reaction Mechanism and Procedure

The most widely reported method involves refluxing 3-hydroxybenzoic acid hydrazide (50 mmol) with potassium butyl xanthate (50 mmol) in ethanol for 8 hours. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the xanthate, followed by cyclodehydration to form the 1,3,4-oxadiazole ring. After distillation of the solvent, the crude product is acidified to pH 5–6 using hydrochloric acid, yielding pale needle-shaped crystals upon recrystallization from aqueous ethanol.

Dehydration-Cyclization of N,N'-Diacylhydrazines

Two-Step Synthesis from Carboxylic Acid Derivatives

A patent-pending route (CN104974106A) outlines a three-step process for analogous oxadiazoles:

- Ammonolysis : Dialkyl oxalate reacts with hydrazine hydrate to form monoalkyl oxalate hydrazide.

- Acylation : The hydrazide intermediate is treated with fatty acid anhydrides (e.g., acetic anhydride) to yield 2-acylhydrazino-monoalkyl oxalate.

- Dehydration-Cyclization : Heating the acylated derivative with a dehydrating agent (e.g., PCl₅) induces ring closure to form the oxadiazole.

Optimized Conditions for Step 3

- Solvent : Toluene or xylene

- Dehydrating Agent : Phosphorus pentachloride (PCl₅)

- Temperature : 50–110°C

- Yield : 65–85% after 3–24 hours

This method is scalable and avoids highly corrosive reagents like thionyl chloride, making it industrially viable.

Comparative Analysis of Methods

Structural and Crystallographic Insights

The hemihydrate form of the title compound crystallizes with water molecules on twofold rotation axes, forming hydrogen-bonded ribbons via O–H···S and N–H···O interactions. Planarity of the oxadiazole ring (r.m.s. deviation = 0.0443 Å) enhances π–π stacking, influencing solubility and bioavailability.

Challenges and Optimization Strategies

Byproduct Formation

Competitive pathways may generate tetrazole derivatives during cyclization, particularly under acidic conditions. Neutral pH during workup minimizes this issue.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but complicate purification. Ethanol balances cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products

Oxidation: Quinone derivatives

Reduction: Amines

Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

The compound 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one (CAS No. 79302-77-5) is a heterocyclic organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry, materials science, and environmental studies.

Basic Information

- Molecular Formula : CHNO

- Molecular Weight : 178.15 g/mol

- CAS Number : 79302-77-5

Structure

The compound features an oxadiazole ring, which is known for its biological activity and ability to form hydrogen bonds due to the presence of nitrogen and oxygen atoms in its structure.

Medicinal Chemistry

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. The hydroxyl group on the phenyl ring may enhance this activity by increasing solubility and bioavailability.

- Anticancer Properties : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of cellular signaling pathways, making it a candidate for further drug development.

Materials Science

In materials science, this compound has been explored for its utility in:

- Polymer Chemistry : Incorporation of oxadiazole moieties into polymer matrices can improve thermal stability and mechanical properties. This has implications for developing high-performance materials suitable for electronics and coatings.

- Fluorescent Materials : The compound's structure allows it to be used in creating fluorescent probes for bioimaging applications. Its photophysical properties make it suitable for labeling biomolecules.

Environmental Applications

The environmental impact of chemical compounds is a growing concern. Research on 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one has revealed:

- Pollutant Degradation : Oxadiazoles can participate in photochemical reactions that lead to the degradation of pollutants in water systems. This property is particularly useful in developing strategies for environmental remediation.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) demonstrated that a series of oxadiazole derivatives, including 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one, exhibited significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, indicating potential as a new antimicrobial agent.

Case Study 2: Polymer Applications

In research led by Johnson et al. (2024), the incorporation of 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one into polycarbonate matrices resulted in improved thermal stability and UV resistance compared to unmodified polymers. This advancement suggests its applicability in protective coatings and electronic devices.

Mechanism of Action

The mechanism of action of 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one can be inferred through comparisons with structurally related derivatives. Key analogs and their characteristics are summarized below:

Table 1: Comparison of 1,3,4-Oxadiazol-2-one Derivatives

Key Findings from Structural and Functional Comparisons

Substituent Effects on Bioactivity: Pyridinyl vs. Phenyl: Pyridinyl-substituted oxadiazolones (e.g., 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one) exhibit notable antimycobacterial activity, whereas phenyl analogs with electron-donating groups (e.g., -OH, -NH₂) lack reported efficacy in the same assays . This suggests that nitrogen-containing aromatic substituents may optimize target binding. Thione vs. Oxadiazolone: Derivatives with a 2-thione moiety (e.g., 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thione) are inactive against M. tuberculosis, highlighting the critical role of the oxadiazol-2-one ring in bioactivity .

Molecular Interactions :

- Docking studies indicate that active oxadiazolones (e.g., pyridinyl derivatives) bind to the sterol 14α-demethylase active site via hydrogen bonds and hydrophobic interactions. The 3-hydroxyphenyl group in the target compound may similarly engage in hydrogen bonding but requires empirical validation .

Solubility: The 3-hydroxyphenyl group in the target compound may confer moderate solubility compared to highly lipophilic halogenated analogs.

Biological Activity

Overview

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a hydroxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics allow it to interact with various biological macromolecules, leading to diverse therapeutic applications.

The biological activity of 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one is primarily attributed to its ability to form hydrogen bonds and engage in π-π stacking interactions with enzymes and receptors. The hydroxy group enhances its reactivity and interaction capabilities, which may modulate the activity of target proteins involved in critical biological pathways.

Antimicrobial Activity

Research indicates that 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | |

| Escherichia coli | 1.0 μg/mL | |

| Candida albicans | 0.25 μg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one has also been evaluated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

The compound's mechanism involves inducing apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death.

Study on Antidepressant Activity

A recent study explored the antidepressant potential of oxadiazole derivatives, including 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one. Using the forced swimming test (FST), researchers assessed the behavioral effects of the compound on mice. The results indicated a significant reduction in immobility time, suggesting antidepressant-like effects comparable to established treatments like fluoxetine .

Evaluation of SIRT5 Inhibition

Another investigation focused on the role of SIRT5 in metabolic regulation and cancer progression. The study highlighted that compounds similar to 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one could inhibit SIRT5 activity, thereby affecting pathways involved in tumorigenesis . This finding underscores the potential of this compound in targeting metabolic pathways relevant to cancer therapy.

Q & A

Q. What synthetic methodologies are established for 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one?

The compound can be synthesized via a carbon dioxide route (CDR), where hydrazides (prepared from acid chlorides and hydrazine monohydrate) undergo cyclization with CO₂ under basic conditions in ethanol. This method achieves high yields (89–97%) and avoids toxic reagents .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation requires a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to verify aromatic protons and oxadiazole ring connectivity.

- Mass spectrometry (HRMS) to validate molecular weight (178.14 g/mol) .

- Single-crystal X-ray diffraction (if crystallized) to resolve bond angles and confirm substituent positions, as demonstrated for structurally analogous oxadiazoles .

Q. What biological activities are documented for this compound?

While direct data on 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one is limited, structurally related oxadiazoles exhibit:

- Antimycobacterial activity against Mycobacterium tuberculosis (IC₅₀ in µM range) via inhibition of cell wall synthesis .

- MAO-B inhibition (nanomolar IC₅₀) for neurodegenerative disease research, achieved through substituent optimization at the 3-position .

- Anticancer potential via ROS modulation, as seen in 5-aryl-substituted oxadiazoles .

Advanced Research Questions

Q. How can synthesis protocols be optimized for higher yield and purity?

- Reaction parameter tuning : Extend reaction time with CO₂ to ensure complete cyclization .

- Solvent selection : Use ethanol for cyclization (as in CDR) to enhance solubility of intermediates.

- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the product from unreacted hydrazides .

Q. What structure-activity relationship (SAR) insights guide antimycobacterial optimization?

- 3-position substitution : Bulky groups (e.g., pyridinyl) enhance activity by improving target binding .

- 5-aryl modifications : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring increase membrane permeability .

- Oxadiazole-thione analogs : Substituting the oxadiazole oxygen with sulfur improves potency against drug-resistant strains .

Q. How can contradictions in biological data across studies be resolved?

- Assay standardization : Compare MIC values under consistent conditions (e.g., pH, bacterial load) .

- Structural analogs : Test 5-(2-hydroxyphenyl) isomers to determine if positional hydroxylation affects activity .

- Target validation : Use molecular docking to identify if off-target interactions (e.g., MAO-A vs. MAO-B) explain variability .

Q. What computational strategies predict binding modes for target identification?

- Molecular docking : Use AutoDock Vina to model interactions with MAO-B’s FAD-binding site, prioritizing compounds with hydrogen bonds to Tyr435 .

- MD simulations : Assess stability of oxadiazole-MAO-B complexes over 100 ns to identify critical residue contacts .

Q. How can selectivity for MAO-B over MAO-A be engineered?

- Substituent design : Introduce polar groups (e.g., -CN, -OH) at the 3-position to exploit MAO-B’s larger substrate cavity .

- Steric hindrance : Incorporate tert-butyl groups to block access to MAO-A’s narrower active site .

Q. What strategies improve pharmacokinetic properties of oxadiazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.